Highest OPRM G Protein Efficacy (GiEmax) Among All Biased Agonists Tested
ID110460003 achieved the highest GiEmax at OPRM among all five biased agonists evaluated in the cell-based GloSensor cAMP assay. Compared to oliceridine, which has been FDA-approved as a biased μ-agonist, ID110460003 delivered an 11.3% greater maximal G protein response. This superiority is reinforced by the compound's Hill slope of 1.5—the steepest among all tested compounds—indicating positive cooperativity and a more efficient receptor activation mechanism [1].
| Evidence Dimension | G protein efficacy (GiEmax, % relative to reference agonist) at human μ-opioid receptor (OPRM) |
|---|---|
| Target Compound Data | ID110460003 GiEmax = 112.2 ± 20.8%; Gi Hill slope = 1.5 |
| Comparator Or Baseline | Oliceridine GiEmax = 100.8 ± 30.5%, Hill slope = 0.4; PZM21 GiEmax = 91.3 ± 10.1%, Hill slope = 0.7; ID110460001 GiEmax = 102.3 ± 10.4%, Hill slope = 1.0; ID110460002 GiEmax = 109.1 ± 10.2%, Hill slope = 0.9 |
| Quantified Difference | ID110460003 GiEmax exceeds oliceridine by 11.4 percentage points (11.3% relative), PZM21 by 20.9 points (22.9%), ID110460001 by 9.9 points (9.7%), and ID110460002 by 3.1 points (2.8%). Hill slope advantage: 1.5 vs. 0.4 (3.75-fold steeper than oliceridine). |
| Conditions | GloSensor cAMP assay in HEK293 cells transiently expressing human OPRM; data normalized to reference agonist DAMGO (100%); GiEmax reported as mean ± SD; n ≥ 3 independent experiments [1]. |
Why This Matters
Higher GiEmax with a steeper Hill slope predicts greater analgesic efficacy at lower receptor occupancy, a critical parameter for translational selection of biased opioid candidates with reduced respiratory depression risk.
- [1] Lee JH, Shon SY, Jeon W, Hong SJ, Ban J, Lee DS. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists. ACS Pharmacol Transl Sci. 2021;4(3):1149-1160. Table 2. doi:10.1021/acsptsci.1c00044. PMID: 34151205. View Source
